molecular formula C13H23N3O2 B12671266 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL CAS No. 82001-48-7

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL

Katalognummer: B12671266
CAS-Nummer: 82001-48-7
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: QSBWVURHHXWCOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL is a complex organic compound that features both amine and alcohol functional groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL typically involves multiple steps. One common method includes the reaction of 2-[(2-aminoethyl)amino]ethanol with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of surfactants and chelating agents.

Wirkmechanismus

The mechanism of action of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes[7][7].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Aminoethyl)amino]ethanol
  • N-(2-Hydroxyethyl)ethylenediamine
  • Aminoethylethanolamine

Uniqueness

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity in various applications .

Eigenschaften

CAS-Nummer

82001-48-7

Molekularformel

C13H23N3O2

Molekulargewicht

253.34 g/mol

IUPAC-Name

1-[2-(2-aminoethylamino)ethylamino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C13H23N3O2/c14-6-7-15-8-9-16-10-12(17)11-18-13-4-2-1-3-5-13/h1-5,12,15-17H,6-11,14H2

InChI-Schlüssel

QSBWVURHHXWCOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(CNCCNCCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.